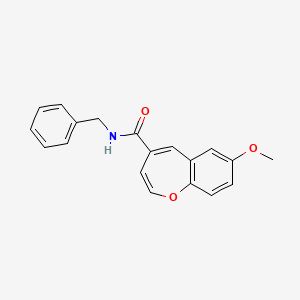

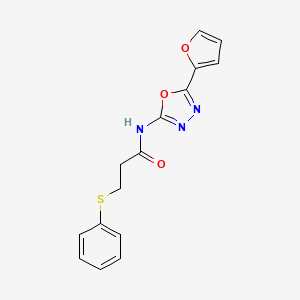

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide” likely belongs to the class of organic compounds known as benzoxepines, which are aromatic compounds containing a benzene ring fused to an oxepine ring (a seven-membered ring with one oxygen atom replacing one carbon atom) . The “N-benzyl” part suggests the presence of a benzyl group attached to the nitrogen atom, and the “7-methoxy” indicates a methoxy group (-O-CH3) attached to the seventh position of the benzoxepine ring.

Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, a similar compound, 12-methyl 1benzoxepino [3,4-b]quinolin-13 (6H)-ones, was synthesized via a two-step procedure, involving the one-pot synthesis of 2-(aryloxymethyl)-4-methylquinoline-3-carboxylic acids followed by their intramolecular Friedel–Crafts cyclization reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Benzoxepines, in general, have been involved in various types of reactions, including cycloaddition reactions .Scientific Research Applications

Synthesis and Organic Chemistry

Synthesis of CCR5 Antagonists : A practical method for synthesizing orally active CCR5 antagonists using N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide derivatives was developed. This process involves esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation steps (Ikemoto et al., 2005).

Solid-Phase Synthesis of Oligo(p-Benzamide) Foldamers : A coupling protocol was developed for the synthesis of oligo(p-benzamide)s on a solid support using aromatic carboxylic acids and secondary aromatic amines. This method is crucial for creating nanoscale objects for supramolecular chemistry (König et al., 2006).

Pharmacology and Medicinal Chemistry

Novel Benzodifuranyl Compounds : Benzodifuranyl compounds derived from visnaginone and khellinone, which are structurally related to N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide, were synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Neuroprotective and Antioxidant Effects : Benzofuran-2-carboxamide derivatives, related to the given compound, were synthesized and evaluated for their neuroprotective and antioxidant activities. These derivatives showed considerable protection against excitotoxic neuronal cell damage (Cho et al., 2015).

Antiviral Activity of HIV Integrase Inhibitors : A novel series of benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors, structurally similar to N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide, were synthesized. These compounds showed potent antiviral activity in cellular assays (Boros et al., 2009).

Additional Applications

Organogels Based on Amphiphilic Perylenetetracarboxylic Diimides : Organogels with hydrophobic and hydrophilic groups, including benzamide derivatives similar to N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide, were designed and studied. These compounds formed fluorescent gels and have potential applications in materials science (Wu et al., 2011).

Rhodium-Catalyzed Oxidative Cycloaddition : The rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation was studied. This reaction is significant for the synthesis of isoquinolones, with potential applications in drug discovery (Hyster & Rovis, 2010).

properties

IUPAC Name |

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-17-7-8-18-16(12-17)11-15(9-10-23-18)19(21)20-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWYQCNRQFPTSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)

![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)